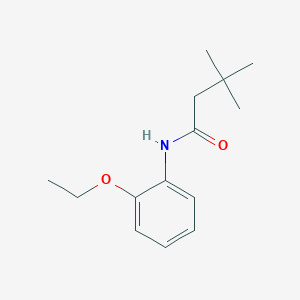![molecular formula C21H17Cl2N5OS2 B297195 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B297195.png)
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with potential applications in scientific research. It is a thiazole-based compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the inhibition of enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting its activity. The exact mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide have been studied in vitro and in vivo. The compound has been found to have antifungal and antibacterial properties, as well as inhibitory effects on acetylcholinesterase and tyrosinase. In animal studies, the compound has been found to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide in lab experiments include its potential inhibitory effects on enzymes and its antifungal and antibacterial properties. However, the compound may have limitations in terms of its solubility and stability, which could affect its effectiveness in certain experiments.
Zukünftige Richtungen
For research on 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide could include further studies on its mechanism of action and its potential applications in the treatment of neurological disorders. The compound's potential as a biochemical tool for studying enzyme inhibition could also be further explored. Additionally, research could be conducted on the compound's potential toxicity and side effects.
Synthesemethoden
The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction between 4-phenyl-2-thiocyanatoacetic acid and 2,4-dichlorophenylhydrazine hydrochloride in the presence of triethylamine. The reaction yields 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to produce 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-acetophenone. Finally, the compound is reacted with thioacetic acid in the presence of sodium hydride to produce 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has potential applications in scientific research as a biochemical tool. It has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. The compound has been found to have inhibitory effects on certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to have antifungal and antibacterial properties.
Eigenschaften
Molekularformel |
C21H17Cl2N5OS2 |
|---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H17Cl2N5OS2/c1-2-28-19(15-9-8-14(22)10-16(15)23)26-27-21(28)31-12-18(29)25-20-24-17(11-30-20)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,24,25,29) |
InChI-Schlüssel |
OYXUVVGRAVZSNF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)
![4-(2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)-3-methoxyphenol](/img/structure/B297133.png)
![5-(5-bromo-2-methoxyphenyl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297136.png)